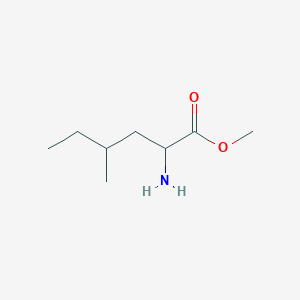

methyl 2-amino-4-methylhexanoate

Description

Methyl 2-amino-4-methylhexanoate is an ester derivative of a branched-chain amino acid with a molecular structure combining an amino group, a methyl ester moiety, and a 4-methylhexanoate backbone. For instance, indicates that methyl 2-amino-4-methylhexanoate was listed as a discontinued product by CymitQuimica, implying its use in research or industrial settings prior to discontinuation .

The compound’s structural features—an amino group at position 2 and a methyl branch at position 4—may confer unique physicochemical properties, such as solubility, stability, or reactivity, compared to linear-chain analogs.

Properties

IUPAC Name |

methyl 2-amino-4-methylhexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-4-6(2)5-7(9)8(10)11-3/h6-7H,4-5,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTODRYRYUUUIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-amino-4-methylhexanoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-4-methylhexanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of methyl 2-amino-4-methylhexanoate may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-4-methylhexanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed:

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohols.

Substitution: Amides or other substituted products.

Scientific Research Applications

Methyl 2-amino-4-methylhexanoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-methylhexanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical processes.

Comparison with Similar Compounds

2-Amino-4-Methylhexane Carbonate

- Synthesis: Produced by reacting 2-amino-4-methylhexane with carbon dioxide in ethanol, yielding a viscous liquid that dissociates into free amine, CO₂, and water at room temperature .

- Applications : Used as an inhalant (U.S. Patent 2,386,273) due to its reversible dissociation properties .

- Key Difference: Unlike methyl 2-amino-4-methylhexanoate, this compound is a carbonate ester, which alters its stability and reactivity.

Methylhexaneamine Carbonate

4-Methyl-2-Hexanol

- Structure : A secondary alcohol (CAS 2313-61-3) with applications as a chemical intermediate .

- Comparison: Lacks the amino and ester functionalities of methyl 2-amino-4-methylhexanoate, limiting its utility in peptide synthesis or drug delivery systems.

Functional Analogs

Quaternary Ammonium Compounds (e.g., BAC-C12)

Methyl 4-Acetamido-2-Hydroxybenzoate

- Applications : Used in synthesizing chlorinated and brominated benzoate derivatives for pharmaceutical intermediates .

- Key Difference: The aromatic ring and acetamido group distinguish its reactivity and applications from methyl 2-amino-4-methylhexanoate’s aliphatic structure.

Data Table: Comparative Analysis

*Inferred from ester analogs (e.g., methyl 2-hydroxyacetate requires gloves and protective gear due to reactivity ).

Research Findings and Limitations

- Discontinuation Status: Methyl 2-amino-4-methylhexanoate’s discontinuation () suggests challenges in synthesis, regulatory compliance, or market demand compared to analogs like methylhexaneamine carbonate, which remains in therapeutic use .

- Safety Profile: While direct data are absent, ester compounds like methyl 2-hydroxyacetate require stringent handling protocols (e.g., gloves, respiratory protection) , implying similar precautions for methyl 2-amino-4-methylhexanoate.

- Similarity Assessment Methods : Structural similarity metrics (e.g., Tanimoto coefficients) and functional group analysis () are critical for virtual screening but may overlook nuanced differences in reactivity or toxicity .

Biological Activity

Methyl 2-amino-4-methylhexanoate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 2-amino-4-methylhexanoate has the molecular formula and a molecular weight of approximately 159.23 g/mol. The structure features a hexanoate backbone with an amino group at the second carbon and a methyl group at the fourth carbon. These functional groups contribute to its ability to interact with various biological targets.

Key Structural Features:

- Amino Group: Facilitates hydrogen bonding with biological molecules.

- Methyl Group: Influences solubility and reactivity.

Mechanisms of Biological Activity

The biological activity of methyl 2-amino-4-methylhexanoate is primarily attributed to its ability to modulate enzyme activities and receptor interactions. The amino group can form hydrogen bonds with active sites on proteins, potentially enhancing or inhibiting their functions. Additionally, the compound's ester functionality may hydrolyze under physiological conditions, releasing active metabolites that participate in metabolic pathways.

Enzyme Interaction Studies

Research indicates that methyl 2-amino-4-methylhexanoate interacts with several enzymes, influencing their kinetics. For instance, studies have shown that it can act as a competitive inhibitor for certain enzymes, affecting their catalytic efficiency.

| Enzyme | Effect of Methyl 2-Amino-4-Methylhexanoate | Reference |

|---|---|---|

| Lactate Dehydrogenase | Competitive inhibition observed | |

| Acetylcholinesterase | Modulation of activity noted |

Case Studies

-

Antimicrobial Activity:

A study evaluated the antimicrobial properties of methyl 2-amino-4-methylhexanoate against various pathogens. It demonstrated significant inhibitory effects on bacterial growth, particularly against Gram-positive bacteria.- Minimum Inhibitory Concentration (MIC): Ranged from 0.5 to 2 mg/mL depending on the strain tested.

-

Neuroprotective Effects:

In a model of neurodegeneration, methyl 2-amino-4-methylhexanoate exhibited protective effects on neuronal cells by reducing oxidative stress markers and promoting cell survival.- Cell Viability Increase: Approximately 30% compared to control groups in oxidative stress assays.

Comparative Analysis with Similar Compounds

Methyl 2-amino-4-methylhexanoate shares structural similarities with other amino acid derivatives but exhibits distinct biological properties due to its specific functional groups.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 2-amino-3-methylbutanoate | Shorter chain; different biological activity | |

| Methyl 3-amino-4-methylpentanoate | Different placement of amino group | |

| Methyl 2-amino-5-methylhexanoate | Longer carbon chain; similar functional groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.